Eliglustat tartrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Eliglustat tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher disease type 1. This compound was discovered at the University of Michigan and developed by Genzyme Corporation. It received FDA approval in August 2014 . This compound works by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids, which are lipid molecules that accumulate in the cells of patients with Gaucher disease .

准备方法

The synthesis of eliglustat involves a multi-step process. One method includes the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by several steps to form the final product . Another improved process involves a seven-step synthesis route, which includes steps such as coupling, reduction, and cyclization . Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final product .

化学反应分析

Eliglustat tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the molecule.

Reduction: Commonly used to reduce intermediate compounds during synthesis.

Substitution: Involves replacing one functional group with another, often using reagents like halides or acids.

Cyclization: A key step in forming the dioxane ring structure of eliglustat.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The major products formed from these reactions are intermediates that lead to the final this compound compound .

科学研究应用

Treatment of Gaucher Disease Type 1

Phase 2 and Phase 3 Trials:

Clinical trials have established eliglustat as an effective treatment for adults with GD1. The Phase 3 ENGAGE trial demonstrated significant improvements in various clinical parameters:

- Spleen Volume Reduction: Mean reduction of spleen volume was observed to be about 28% after nine months compared to placebo .

- Liver Volume Reduction: Patients treated with eliglustat showed a decrease in liver volume by approximately 23% over time .

- Hematologic Improvements: Increases in hemoglobin concentration (mean increase of 1.4 g/dL) and platelet count (mean increase of 87%) were noted .

Long-Term Efficacy:

Long-term studies indicate sustained efficacy over several years. For instance, after 4.5 years of treatment, patients exhibited a mean spleen volume decrease of 66% and liver volume decrease of 34%, alongside significant hematological improvements .

Data Summary from Clinical Studies

| Study Type | Duration | Sample Size | Spleen Volume Reduction | Liver Volume Reduction | Hemoglobin Increase | Platelet Count Increase |

|---|---|---|---|---|---|---|

| Phase 2 | 52 weeks | 26 | 77% met primary endpoint | Not specified | Not specified | Not specified |

| ENGAGE | 9 months | 40 | Mean decrease of 28% | Not specified | Significant increase | Significant increase |

| Long-term | Up to 8 years | 19 | Mean decrease of 69% | Mean decrease of 34% | Mean increase of 2.2 g/dL | Mean increase of 113% |

Case Study Insights

Several studies have documented the safety and efficacy profile of eliglustat:

- Initial Phase Results: In a Phase 2 study, eliglustat was administered at doses adjusted based on plasma concentrations, achieving therapeutic levels safely .

- Long-Term Outcomes: A cohort followed for up to eight years showed that all patients met at least three out of four therapeutic goals established for enzyme replacement therapy .

- Safety Profile: Throughout these studies, eliglustat has been well-tolerated with no new safety concerns arising during extended treatment periods .

作用机制

Eliglustat tartrate works by inhibiting the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide. By inhibiting this enzyme, eliglustat reduces the accumulation of glucosylceramide in the cells of patients with Gaucher disease . This reduction helps in alleviating the symptoms of the disease, such as enlargement of the spleen and liver, bone pain, and blood abnormalities .

相似化合物的比较

Eliglustat tartrate is compared with other treatments for Gaucher disease, such as:

Imiglucerase: An enzyme replacement therapy that provides the deficient enzyme directly to patients but requires intravenous administration.

Velaglucerase alfa: Another enzyme replacement therapy with similar efficacy to imiglucerase but different production methods.

This compound is unique in its oral administration route and its specific inhibition of glucosylceramide synthase, making it a convenient alternative to enzyme replacement therapies .

属性

Key on ui mechanism of action |

α-galactosidase A is uptaken by cells via the mannose 6 phosphate receptor. Agalsidase alfa hydrolyzes globotriaosylceramide and other glycosphingolipids that would normally be hydrolyzed by endogenous α-galactosidase A. Preventing the accumulation of glycosphingolipids prevents or reduces the severity of manifestations of Fabry disease such as renal failure, cardiomyopathy, or cerebrovascular events. |

|---|---|

CAS 编号 |

928659-70-5 |

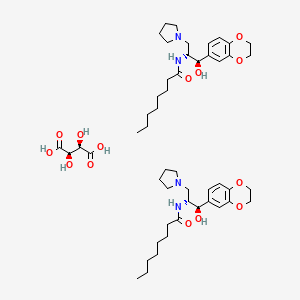

分子式 |

C27H42N2O10 |

分子量 |

554.6 g/mol |

IUPAC 名称 |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1 |

InChI 键 |

VNGQLUTVKDPUJS-VUBSCCJGSA-N |

SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

手性 SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

规范 SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Genz 112638; Genz-112638; Genz112638; Eliglustat tartrate; Eliglustat hemitartrate; Brand name Cerdelga. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。